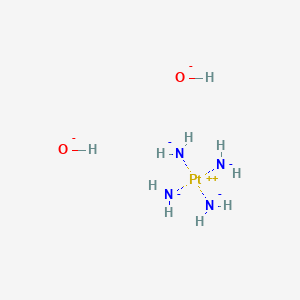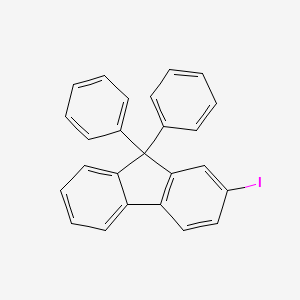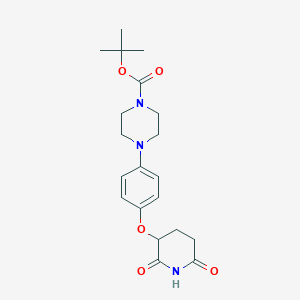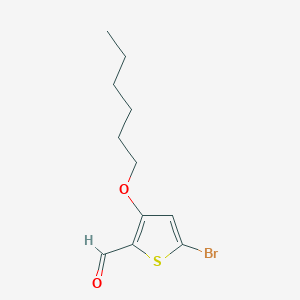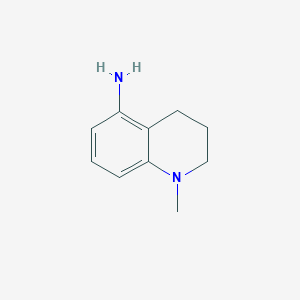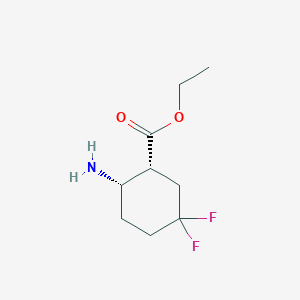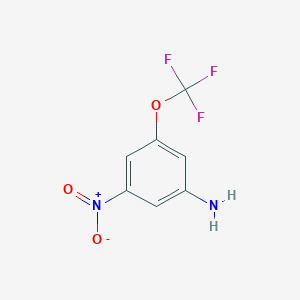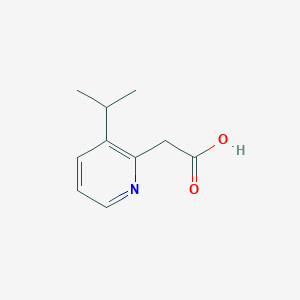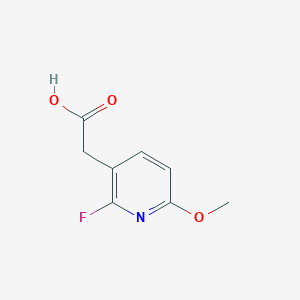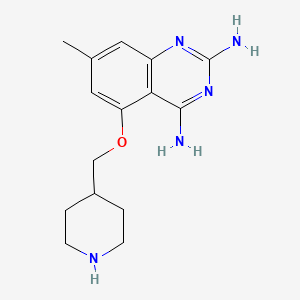
7-Methyl-5-(piperidin-4-ylmethoxy)quinazoline-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyl-5-(piperidin-4-ylmethoxy)quinazoline-2,4-diamine is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their broad spectrum of pharmacological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties . This compound, with the molecular formula C15H21N5O, has drawn significant attention in medicinal chemistry due to its potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-5-(piperidin-4-ylmethoxy)quinazoline-2,4-diamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the Niementowski synthesis, which involves the reaction of anthranilic acid with formamide to produce 2-aminobenzamide.
Introduction of the Piperidine Moiety: The piperidine ring is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
7-Methyl-5-(piperidin-4-ylmethoxy)quinazoline-2,4-diamine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Alkylated or acylated quinazoline derivatives.
Wissenschaftliche Forschungsanwendungen
7-Methyl-5-(piperidin-4-ylmethoxy)quinazoline-2,4-diamine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 7-Methyl-5-(piperidin-4-ylmethoxy)quinazoline-2,4-diamine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate receptor activity, leading to its therapeutic effects. The compound’s quinazoline core allows it to bind to active sites of enzymes, thereby inhibiting their activity . Additionally, the piperidine moiety enhances its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(piperidin-4-ylmethoxy)quinazoline-2,4-diamine: Shares a similar structure but lacks the methyl group at the 7-position.
5-{[1-(2-fluorobenzyl)piperidin-4-yl]methoxy}quinazoline-2,4-diamine: Contains a fluorobenzyl group instead of the methyl group.
Uniqueness
7-Methyl-5-(piperidin-4-ylmethoxy)quinazoline-2,4-diamine is unique due to the presence of the methyl group at the 7-position, which enhances its pharmacological properties and binding affinity to molecular targets . This structural modification provides it with distinct biological activities compared to its analogs .
Eigenschaften
Molekularformel |
C15H21N5O |
|---|---|
Molekulargewicht |
287.36 g/mol |
IUPAC-Name |
7-methyl-5-(piperidin-4-ylmethoxy)quinazoline-2,4-diamine |
InChI |
InChI=1S/C15H21N5O/c1-9-6-11-13(14(16)20-15(17)19-11)12(7-9)21-8-10-2-4-18-5-3-10/h6-7,10,18H,2-5,8H2,1H3,(H4,16,17,19,20) |
InChI-Schlüssel |
XDIWODWPXNHDNY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(=C1)OCC3CCNCC3)C(=NC(=N2)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-thiophen-3-yl-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B15221725.png)
